DL-Methylephedrine hydrochloride is classified under the category of phenylpropanes, which are organic compounds containing a phenylpropane moiety. It is recognized as a small molecule drug and has been categorized as a cardiovascular agent due to its effects on the cardiovascular system through adrenergic receptor stimulation . The compound is also listed in various pharmacopoeias, including the Japanese Pharmacopoeia, where it is classified as a second-class over-the-counter drug .
The synthesis of DL-Methylephedrine hydrochloride can be achieved through various methods, with one notable approach involving the methylation of ephedrine hydrochloride using formaldehyde or formic acid. In this method, ephedrine acts as the starting material, and the reaction conditions are optimized to facilitate rapid methylation, often completed within 30 to 60 minutes using suitable catalysts such as lithium or sodium .
Another method involves reducing specific precursors like 2-chloroephedrine hydrochloride with phenyl magnesium bromide followed by de-bromination using methylamine . This multi-step synthesis allows for high yields and purity of the final product.
The molecular structure of DL-Methylephedrine hydrochloride features two stereocenters, contributing to its chirality. The compound's structural representation can be denoted in SMILES format as Cl.CC@@HN(C)C, indicating its complex arrangement of carbon, nitrogen, and chlorine atoms . The compound's exact mass is recorded as 215.1077 g/mol, aligning with its molecular weight .
DL-Methylephedrine hydrochloride undergoes various chemical reactions typical of sympathomimetic amines. It can participate in electrophilic aromatic substitutions due to the presence of its aromatic ring. In addition, it may undergo oxidation or reduction reactions depending on the reagents used. The compound's behavior as a weak acid suggests that it can form salts with bases, further expanding its chemical reactivity profile .
The mechanism of action for DL-Methylephedrine hydrochloride primarily involves its role as an agonist at adrenergic receptors—specifically alpha and beta receptors. Upon administration, it stimulates these receptors leading to bronchodilation (widening of air passages) and increased heart rate. The activation of these receptors results in smooth muscle relaxation in the bronchial tubes, enhancing airflow during respiratory distress situations such as asthma or bronchitis .
DL-Methylephedrine hydrochloride appears as odorless white crystals or a fluffy crystalline powder with a bitter taste. Its pH in aqueous solutions is approximately neutral (around pH 6) . The melting point ranges from 271°F to 275°F (approximately 133°C to 135°C), indicating its stability under standard conditions.
This compound is highly soluble in water (greater than or equal to 100 mg/mL at room temperature), which facilitates its use in pharmaceutical formulations . Its reactivity profile classifies it as an acidic salt of an amine, allowing it to behave similarly to weak acids in solution.
DL-Methylephedrine hydrochloride is primarily utilized in medical settings for its antitussive properties and as a bronchodilator in treating respiratory conditions. It has been included in formulations aimed at alleviating symptoms associated with colds and allergies due to its efficacy in relieving coughs and improving airflow in obstructed airways . Moreover, ongoing research explores its potential applications in other therapeutic areas, including cardiovascular treatments due to its adrenergic activity .
DL-Methylephedrine hydrochloride, chemically designated as (1R,2S/1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, originates from both natural isolation and synthetic routes. Historically, methylephedrine was first isolated from Ephedra species (e.g., Ephedra sinica, Ephedra distachya) in 1927 via alkaloid extraction [1] [3]. Early synthetic routes mirrored ephedrine production, starting from propiophenone. Bromination yielded 2-bromo-1-phenylpropan-1-one, which underwent amination with methylamine to form a racemic ketone intermediate. Subsequent reduction produced racemic DL-methylephedrine, followed by hydrochloride salt formation [3].
Racemic synthesis dominated early production due to simplicity but faced limitations:
Resolving racemic DL-methylephedrine into enantiomers remains critical for pharmaceutical applications. Key methods include:
Chromatographic Resolution
Preparative-scale chromatography (PsC) uses chiral stationary phases (CSPs) like macrocycles or cellulose derivatives. However, scalability is limited by high solvent consumption and CSP costs [2]. Recent innovations include:
Crystallization-Based Methods
Table 1: Chiral Resolution Techniques for DL-Methylephedrine
Method | Enantiomeric Excess (ee) | Yield | Key Challenges |
---|---|---|---|
MIP Chromatography | >90% | 70–85% | Polymer synthesis complexity |
SFC | 88–95% | 60–75% | High equipment cost |
Diastereomeric Salt Crystallization | 85–98% | 50–70% | Solvent-intensive recrystallization |
Enzymatic Resolution | N/A | N/A | Substrate specificity |
Industrial synthesis balances cost, yield, and enantiopurity:
DL-Methylephedrine hydrochloride is a precursor in illicit N,N-dimethylamphetamine (DMA) synthesis. Key reactions and associated by-products include:
Nagai Route (Reductive Iodination)
$$\text{DL-Methylephedrine} + \text{I}_2 \rightarrow \text{DMA} + \text{HI}$$
Birch Reduction
Emde Route (Hydrogenation)
Table 2: By-Products in Illicit DMA Synthesis from DL-Methylephedrine
Synthetic Route | Primary By-Products | Chemical Significance |
---|---|---|
Nagai Method | 1-Propenylbenzene, 2-Propenylbenzene, P-2-P | Route-specific markers |
Birch Reduction | 1-(1′,4′-Cyclohexadienyl)-2,2-dimethylaminopropane | Aromatizes to DMA, complicating detection |
Emde Hydrogenation | Chloromethylpseudoephedrine | Indicates hydrogenation route |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1